molecular formula C12H12O6S B13408746 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B13408746
M. Wt: 284.29 g/mol
InChI Key: NXCIEQOOLZINGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol under suitable conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Scientific Research Applications

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12O6S

Molecular Weight

284.29 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H12O6S/c1-8-3-5-10(6-4-8)19(14,15)16-7-11-9(2)17-12(13)18-11/h3-6H,7H2,1-2H3

InChI Key

NXCIEQOOLZINGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(OC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.